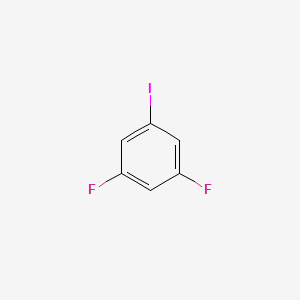

1,3-Difluoro-5-iodobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-5-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2I/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCFOQNFPIAENW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380818 | |

| Record name | 1,3-difluoro-5-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2265-91-0 | |

| Record name | 1,3-Difluoro-5-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2265-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-difluoro-5-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,3-difluoro-5-iodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1,3-Difluoro-5-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1,3-Difluoro-5-iodobenzene

This compound (CAS No. 2265-91-0) is a halogenated aromatic compound of significant interest in modern chemical synthesis.[1][2] Its strategic value lies in the unique and orthogonally reactive functionalities present on the benzene ring: two deactivating, electron-withdrawing fluorine atoms and a versatile iodine atom. This specific arrangement makes it an invaluable building block, particularly in the fields of pharmaceutical development and materials science.[1] The fluorine atoms can enhance metabolic stability and lipophilicity in drug candidates, while the iodo group serves as a highly effective handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity.[1]

This guide, intended for the practicing scientist, provides a detailed examination of the core physical properties of this compound. Understanding these characteristics is not merely an academic exercise; it is fundamental to its effective application in synthesis, process development, and purification.[3] Properties such as boiling point, solubility, and density directly inform decisions on reaction conditions, solvent selection, and isolation techniques, ultimately impacting reaction yield, purity, and scalability.[3]

Core Physical and Chemical Properties

A comprehensive understanding of a reagent's physical properties is the foundation of its successful application. These parameters govern its behavior in both storage and reaction environments.

| Property | Value | Method/Standard (Typical) | Significance in Application |

| Molecular Formula | C₆H₃F₂I | --- | Defines the elemental composition and stoichiometry.[2][4] |

| Molecular Weight | 239.99 g/mol | --- | Essential for all stoichiometric calculations in reaction design.[1][2][4] |

| CAS Number | 2265-91-0 | --- | Unique identifier for unambiguous substance identification.[1][2] |

| Appearance | Colorless to light yellow/orange clear liquid | Visual Inspection | A primary indicator of purity; deviations may suggest contamination or degradation.[1][5] |

| Density | ~2.0 g/cm³ (2.001-2.004 g/cm³) | ASTM D1475 or similar | High density means it will form the lower layer in biphasic systems with water or less dense organic solvents, impacting work-up and extraction procedures.[5] |

| Boiling Point | 173-174 °C (at 760 mmHg) | ASTM D2887 or similar | Key for purification by distillation and for setting appropriate reflux temperatures in high-temperature reactions. The significant boiling point allows for a wide range of reaction temperatures without requiring high-pressure apparatus.[5] |

| 60 °C (at 17 mmHg) | Useful for purification via vacuum distillation, which prevents thermal degradation of the compound or other sensitive reagents in a mixture.[1] | ||

| Melting Point | -45 °C (lit.) | OECD Guideline 102 | Indicates the compound is a liquid under standard laboratory conditions, simplifying handling and dispensing. |

| Refractive Index (n20/D) | 1.5540 | ASTM D1218 | A rapid and non-destructive method for identity and purity verification.[5] Batches of the material should conform to this value.[6][7] |

| Flash Point | 82 °C (180 °F) | ASTM D93 (Pensky-Martens Closed Cup) or similar | Classifies the material as a combustible liquid, informing safe handling and storage procedures to avoid ignition sources.[8] |

| Vapor Pressure | 1.66 mmHg at 25 °C | --- | Indicates a relatively low volatility at room temperature, simplifying handling outside of a fume hood for brief periods, though good laboratory practice still dictates its use. |

| Solubility | Insoluble in water. Soluble in common organic solvents. | General observation for aryl halides | As a lipophilic aromatic compound, it is expected to be soluble in solvents like tetrahydrofuran (THF), dichloromethane (DCM), chloroform, and ethyl acetate, and less soluble in highly polar solvents like water or non-polar solvents like hexanes. This dictates solvent choices for reactions and chromatography. |

Spectroscopic Data for Structural Verification

-

¹H NMR: The proton NMR spectrum is expected to be complex due to multiple fluorine-proton couplings. Three distinct signals for the aromatic protons would be anticipated, each appearing as a multiplet.

-

¹³C NMR: The carbon NMR spectrum would show four signals for the aromatic carbons. The carbon atoms bonded to fluorine will appear as doublets due to one-bond C-F coupling, which is typically large ( >200 Hz). The other carbons will also show smaller couplings to the fluorine atoms. The carbon bonded to iodine will have a characteristic chemical shift at high field (low ppm) compared to the other carbons.

-

¹⁹F NMR: The fluorine NMR spectrum is the most definitive for this compound. It should show a single resonance, as the two fluorine atoms are chemically equivalent. This signal would be a triplet due to coupling with the two adjacent protons (H2 and H4/6).

Application in Synthesis: A Self-Validating Protocol

The utility of this compound is best illustrated through a reliable synthetic protocol. Its preparation from 3,5-difluorophenylboronic acid is a common and instructive example.

Reaction: Copper-Catalyzed Iodination of 3,5-Difluorophenylboronic Acid[5][9]

Caption: Synthesis of this compound.

Step-by-Step Methodology & Rationale

-

Reagent Charging: To a 15 mL reaction tube, add 3,5-difluorophenylboronic acid (1 mmol), Iodine (I₂, 1 mmol), and Cu(NO₃)₂·3H₂O (0.05 mmol).[5][9]

-

Expertise & Causality: The boronic acid is the aryl source. Iodine is the electrophilic iodine source. The copper(II) nitrate is the catalyst essential for the ipso-substitution of the boronic acid group with iodine. A sub-stoichiometric amount is used as it is regenerated during the catalytic cycle.

-

-

Solvent Addition: Add acetonitrile (0.8 mL).[5][9]

-

Expertise & Causality: Acetonitrile is a suitable polar aprotic solvent that solubilizes the reactants and is stable to the reaction conditions.

-

-

Reaction Execution: Seal the reaction tube and heat for 6 hours.

-

Trustworthiness: Sealing the tube is crucial to prevent the loss of volatile iodine. The reaction time is determined empirically to ensure complete conversion, which should be monitored by a suitable technique like TLC or GC-MS.

-

-

Work-up & Quenching: Upon completion, terminate the reaction by adding 10 mL of water. Extract the mixture with dichloromethane (3 x 15 mL).[5][9]

-

Expertise & Causality: Quenching with water stops the reaction and dissolves inorganic salts. Dichloromethane is a dense, water-immiscible organic solvent ideal for extracting the lipophilic product. Repeating the extraction three times ensures quantitative recovery of the product from the aqueous phase.

-

-

Purification: Combine the organic layers and wash sequentially with aqueous sodium thiosulfate and distilled water. Dry over anhydrous Na₂SO₄, filter, and concentrate.[5]

-

Trustworthiness: The sodium thiosulfate wash is a critical self-validating step; it reduces any unreacted iodine (a visible brown/purple color) to colorless iodide, simplifying purification. The water wash removes any remaining water-soluble impurities. Anhydrous sodium sulfate removes trace water from the organic solvent, which is essential before solvent evaporation.

-

-

Final Isolation: Purify the crude product by column chromatography.

-

Expertise & Causality: Column chromatography is the standard method to separate the desired product from any non-polar byproducts or residual starting material, yielding the final product of high purity. The final structure and purity should be confirmed by NMR spectroscopy.

-

Safety and Handling

As a chemical intermediate, proper handling of this compound is paramount.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Signal Word: Warning.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety glasses/goggles), and a lab coat. Handle only in a well-ventilated area, preferably a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend refrigerated storage (2-8 °C) and protection from light to ensure long-term stability.[1]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a highly functionalized aromatic building block whose physical properties are intrinsically linked to its utility in advanced chemical synthesis. Its high density, distinct boiling point, and solubility profile are not just data points, but practical parameters that guide the synthetic chemist in designing robust, efficient, and scalable reaction protocols. A thorough understanding of these properties, combined with rigorous adherence to safety protocols, enables researchers and drug development professionals to fully leverage the synthetic potential of this versatile intermediate.

References

-

Hebei Weimiao. (2025, February 21). Characteristics and functions of pharmaceutical intermediates. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Dell Tech Laboratories Ltd. (2023, August 10). Physical Properties Testing. [Link]

-

MaTestLab. (2025, July 2). ASTM D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. [Link]

-

INRS. (2009). Methods for determining the physico-chemical properties under REACH. [Link]

-

ASTM International. (2001). D2887-01: Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography. [Link]

-

Westmoreland Mechanical Testing & Research, Inc. Physical Properties Testing. [Link]

-

MaTestLab. (2024, November 1). ASTM D1475 Standard Test Method for Density of Liquid Coatings, Inks, and Related Products. [Link]

-

Chemsrc. This compound. [Link]

Sources

- 1. sfu.ca [sfu.ca]

- 2. chemscene.com [chemscene.com]

- 3. matestlabs.com [matestlabs.com]

- 4. This compound | C6H3F2I | CID 2778221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 2265-91-0 [chemicalbook.com]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. matestlabs.com [matestlabs.com]

- 8. delltech.com [delltech.com]

- 9. rsc.org [rsc.org]

1,3-Difluoro-5-iodobenzene CAS number 2265-91-0

An In-Depth Technical Guide to 1,3-Difluoro-5-iodobenzene (CAS 2265-91-0) for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a versatile halogenated aromatic compound. It is designed for researchers, medicinal chemists, and materials scientists who require a sophisticated understanding of this key synthetic building block. We will move beyond simple data recitation to explore the causality behind its reactivity, its strategic applications in modern synthetic chemistry, and provide field-proven protocols for its effective utilization.

Strategic Overview: The Synthetic Value of this compound

This compound (also known as 3,5-difluoroiodobenzene) is a strategically important intermediate in the synthesis of complex organic molecules. Its value stems from the unique and differential reactivity imparted by its halogen substituents. The carbon-iodine bond serves as a highly reactive site for transition-metal-catalyzed cross-coupling reactions, while the two fluorine atoms modulate the electronic properties of the aromatic ring. This modulation enhances the reactivity of the C-I bond and offers opportunities for late-stage functionalization, making it a prized building block in the development of pharmaceuticals and advanced materials.[1][2]

The fluorine atoms can increase lipophilicity and improve the metabolic stability and biological activity of target molecules, a common and highly effective strategy in medicinal chemistry.[1] In materials science, the distinct electronic properties of this fluorinated scaffold are leveraged to fine-tune the characteristics of liquid crystals, polymers, and electronic sensors.[1][2]

Physicochemical & Safety Data

A comprehensive understanding of a reagent's properties and hazards is fundamental to its successful and safe application in the laboratory.

Physical and Chemical Properties

The properties of this compound make it suitable for a variety of standard organic synthesis conditions. It is a liquid at room temperature, facilitating easy handling and measurement.

| Property | Value | Source(s) |

| CAS Number | 2265-91-0 | [1][3] |

| Molecular Formula | C₆H₃F₂I | [1][4] |

| Molecular Weight | 239.99 g/mol | [1][3] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Density | ~2.0 g/cm³ (at 20°C) | [1][4] |

| Boiling Point | 173-174 °C (at 760 mmHg); 60 °C (at 17 mmHg) | [1][5] |

| Refractive Index (n20/D) | ~1.554 | [1][5] |

| Flash Point | ~82 °C (180 °F) | [5] |

| Purity | ≥97-98% (by GC) | [1] |

| LogP | 3.40 | [4] |

Safety, Handling, and Storage

Safe and effective use of this reagent necessitates adherence to established laboratory safety protocols.

-

GHS Hazard Identification :

-

Handling : This compound should only be handled by qualified professionals in a well-ventilated chemical fume hood.[4] Standard personal protective equipment, including chemical-resistant gloves, safety goggles, and laboratory clothing, is required.[4]

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place.[5] Recommended storage temperature is often refrigerated at 2-8°C or 4°C.[1][3]

-

Incompatibilities : Avoid strong oxidizing agents, heat, flames, and sparks.[4]

-

Hazardous Combustion Products : Combustion may produce toxic gases such as carbon monoxide, hydrogen fluoride, and hydrogen iodide.[4]

Synthesis of the Core Scaffold

The preparation of this compound is achievable through several synthetic routes. A common and efficient laboratory-scale method involves the copper-catalyzed iodination of a commercially available boronic acid.

Synthesis from 3,5-Difluorophenylboronic Acid

This method provides a direct route to the target compound under relatively mild conditions. The use of a copper catalyst facilitates the iodination of the arylboronic acid.[5]

Caption: Synthesis workflow for this compound.

Detailed Synthetic Protocol

The following protocol is adapted from established literature procedures for the copper-catalyzed iodination of arylboronic acids.[5]

Materials:

-

3,5-Difluorophenylboronic acid (1 mmol, 1.0 eq)

-

Iodine (I₂) (1 mmol, 1.0 eq)

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (0.05 mmol, 0.05 eq)

-

Acetonitrile (CH₃CN) (~10 mL)

-

Dichloromethane (CH₂Cl₂)

-

Aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup : To a 15 mL sealable reaction tube, add 3,5-difluorophenylboronic acid (1 mmol), iodine (1 mmol), and copper(II) nitrate trihydrate (0.05 mmol).

-

Solvent Addition : Add acetonitrile (approximately 8 mL) to the reaction tube.

-

Reaction Execution : Seal the tube and place it in a preheated oil bath or heating block at the temperature specified in the source literature (often elevated, e.g., 80-100 °C). Stir the reaction for 6 hours. The reaction does not require an inert atmosphere.[5]

-

Workup - Quenching : After 6 hours, cool the reaction to room temperature. Quench the reaction by adding 10 mL of deionized water.

-

Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Washing : Combine the organic layers. Wash sequentially with an aqueous solution of sodium thiosulfate (to remove unreacted iodine) and then with distilled water.[5]

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.[5]

Core Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is dominated by its application in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than C-F bonds in the standard catalytic cycles of reactions like Suzuki, Heck, and Buchwald-Hartwig aminations.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds.[7] this compound is an excellent substrate for this reaction, allowing for the facile introduction of aryl, heteroaryl, or vinyl groups at the C1 position.

The electron-withdrawing nature of the two fluorine atoms makes the ipso-carbon of the C-I bond more electrophilic, which facilitates the initial oxidative addition step—often the rate-limiting step—in the palladium catalytic cycle. This enhanced reactivity allows for coupling under relatively mild conditions with a broad range of boronic acids and esters. This reaction is a cornerstone for building the core structures of many modern pharmaceuticals and functional materials.[8]

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating method for coupling this compound with a generic arylboronic acid. The rationale for each step is explained to ensure reproducibility and understanding.

Critical Considerations:

-

Inert Atmosphere : Palladium(0) catalysts are sensitive to oxygen. All steps must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques to prevent catalyst deactivation.[9]

-

Solvent Degassing : Solvents must be thoroughly degassed before use to remove dissolved oxygen.[9]

Materials:

-

This compound (1.0 mmol, 1.0 eq)

-

Arylboronic acid (1.2 mmol, 1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

2 M aqueous Sodium Carbonate (Na₂CO₃) solution

-

1,4-Dioxane

Procedure:

-

Catalyst and Substrate Loading : To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

-

Rationale: Loading all solids together in the flask simplifies the process and minimizes exposure to air.

-

-

Inerting the System : Seal the flask with a septum, then evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times.

-

Rationale: This "evacuate/backfill" cycle is a standard and effective method for removing atmospheric oxygen from the reaction vessel.[9]

-

-

Solvent Addition : Using syringes, add degassed 1,4-dioxane (8 mL) followed by the degassed 2 M Na₂CO₃ solution (2 mL).

-

Rationale: Dioxane is an excellent solvent for the organic substrates, while the aqueous base is necessary for the transmetalation step of the catalytic cycle. The base activates the boronic acid, forming a more nucleophilic boronate species.

-

-

Reaction : Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Rationale: Heating accelerates the reaction, particularly the oxidative addition and reductive elimination steps. Vigorous stirring is crucial in biphasic systems to ensure efficient mixing and mass transfer between the organic and aqueous phases.

-

-

Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Rationale: Regular monitoring prevents unnecessary heating after the reaction has reached completion, which could lead to side product formation.

-

-

Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

-

Rationale: The washes remove the inorganic base and salts. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration : Dry the isolated organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure biaryl product.

Conclusion

This compound is a high-value, versatile chemical intermediate whose utility is rooted in its unique electronic and reactivity profile. Its primary role as a substrate in Suzuki-Miyaura and other cross-coupling reactions provides chemists with a reliable and efficient tool for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the demanding fields of pharmaceutical development and materials science.

References

-

This compound | CAS#:2265-91-0 | Chemsrc. (n.d.). Retrieved December 12, 2025, from [Link]

-

This compound - Chem-Impex. (n.d.). Retrieved December 12, 2025, from [Link]

-

2265-91-0 | this compound - Alachem Co., Ltd. (n.d.). Retrieved December 12, 2025, from [Link]

-

This compound | C6H3F2I | CID 2778221 - PubChem. (n.d.). Retrieved December 12, 2025, from [Link]

- US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents. (n.d.).

-

1,3-Difluoro-5-yodobenceno - Chem-Impex. (n.d.). Retrieved December 12, 2025, from [Link]

- US6127577A - Method of making 3,5-difluoroaniline from 1,3,5-trichlorobenzene - Google Patents. (n.d.).

-

Process for producing 3,5-difluoroaniline - European Patent Office - EP 0497213 A2. (n.d.). Retrieved December 12, 2025, from [Link]

-

Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University. (n.d.). Retrieved December 12, 2025, from [Link]

-

Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes - Soft Matter (RSC Publishing). (n.d.). Retrieved December 12, 2025, from [Link]

-

The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis. (n.d.). Retrieved December 12, 2025, from [Link]

-

Mastering Organic Synthesis: The Versatility of 1,3-Dibromo-5-fluorobenzene. (n.d.). Retrieved December 12, 2025, from [Link]

-

Table 3-1 Suzuki Coupling Reactions of halogenated benzenes - The Royal Society of Chemistry. (n.d.). Retrieved December 12, 2025, from [Link]

-

Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... | Download Table - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]

-

Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - MDPI. (n.d.). Retrieved December 12, 2025, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CAS#:2265-91-0 | Chemsrc [chemsrc.com]

- 5. This compound | 2265-91-0 [chemicalbook.com]

- 6. This compound | C6H3F2I | CID 2778221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 [mdpi.com]

- 8. Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of 1,3-Difluoro-5-iodobenzene

Foreword: The Strategic Importance of 1,3-Difluoro-5-iodobenzene in Modern Chemistry

This compound is a halogenated aromatic compound of significant interest in the fields of pharmaceutical development and materials science. Its trifunctional nature, featuring two fluorine atoms and one iodine atom on a benzene ring, provides a versatile scaffold for the synthesis of complex molecules. The fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the iodine atom serves as a readily displaceable group for various cross-coupling reactions, enabling the construction of intricate molecular architectures.[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Synthetic Strategies: A Comparative Analysis

There are three principal synthetic routes to this compound, each with its own set of advantages and disadvantages. The choice of method often depends on factors such as the availability of starting materials, desired scale of synthesis, and tolerance for specific reagents and reaction conditions.

| Synthetic Route | Starting Material | Key Transformation | Advantages | Disadvantages |

| Route 1: Sandmeyer-type Iodination | 3,5-Difluoroaniline | Diazotization followed by iodination | High yields, readily available starting material, well-established and reliable reaction. | Diazonium salts can be unstable and potentially hazardous if not handled correctly. |

| Route 2: Electrophilic Iodination | 1,3-Difluorobenzene | Direct iodination using an oxidizing agent | Atom-economical, fewer synthetic steps. | Potential for side reactions and the formation of isomers, requires careful control of reaction conditions to ensure regioselectivity. |

| Route 3: Halogen-Iodine Exchange | 3,5-Difluorophenylboronic acid | Copper-catalyzed iodination | Mild reaction conditions, good functional group tolerance. | Boronic acids can be more expensive than the starting materials for other routes. |

Route 1: Sandmeyer-type Iodination of 3,5-Difluoroaniline

This is arguably the most common and reliable method for the synthesis of this compound. The reaction proceeds in two main stages: the diazotization of 3,5-difluoroaniline to form a diazonium salt, followed by the introduction of iodine using potassium iodide.

Reaction Mechanism

The Sandmeyer reaction for iodination is a nuanced process. Unlike the chloro- and brominations which typically require a copper(I) catalyst, the introduction of iodine can proceed efficiently without it. The iodide ion is a sufficiently strong reducing agent to initiate the decomposition of the diazonium salt, which is believed to proceed via a radical mechanism.[2]

Diagram 1: Proposed Mechanism for Sandmeyer-type Iodination

Sources

An In-Depth Technical Guide to the Reactivity and Stability of 1,3-Difluoro-5-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Difluoro-5-iodobenzene is a versatile aromatic compound of significant interest in the fields of pharmaceutical development and materials science.[1][2] Its unique trifunctional substitution pattern, featuring two electron-withdrawing fluorine atoms and a reactive iodine atom, makes it a valuable building block for the synthesis of complex molecules.[1][2] The fluorine atoms can impart desirable properties such as increased lipophilicity and metabolic stability in drug candidates, while the iodine atom serves as a versatile handle for a variety of chemical transformations.[1][2] This guide provides a comprehensive overview of the reactivity and stability of this compound, offering insights into its chemical behavior and practical guidance for its use in a laboratory setting.

Physicochemical Properties

A clear, colorless to light yellow or orange liquid, this compound possesses a unique set of physical and chemical properties that dictate its reactivity and handling requirements.[1][2]

| Property | Value | Source |

| CAS Number | 2265-91-0 | [2] |

| Molecular Formula | C₆H₃F₂I | [1][2] |

| Molecular Weight | 239.99 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow to light orange clear liquid | [2] |

| Boiling Point | 60 °C at 17 mmHg; 173-174 °C (lit.) | [2][4] |

| Density | 1.99 g/mL | [1][2] |

| Refractive Index | n20/D 1.55 (lit.) | [2] |

Reactivity Profile

The reactivity of this compound is dominated by the interplay of its three halogen substituents. The carbon-iodine bond is the most labile, making it the primary site for a range of synthetic transformations. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the aromatic ring, influencing its participation in various reactions.

Cross-Coupling Reactions

Aryl iodides are excellent substrates for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond. This compound is no exception and can be effectively employed in a variety of these transformations to form new carbon-carbon and carbon-heteroatom bonds.

Common cross-coupling reactions involving this compound include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Heck Reaction: Coupling with alkenes to introduce vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl alkynes.

-

Buchwald-Hartwig Amination: Coupling with amines to form arylamines.

-

Stille Coupling: Reaction with organostannanes.

The electron-deficient nature of the this compound ring can sometimes lead to challenges such as deiodination, an undesired side reaction where the iodine atom is replaced by hydrogen.[5] Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial to minimize this side reaction.[5] Bulky, electron-rich phosphine ligands are often employed to promote the desired reductive elimination step over competing pathways.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene/Water, Dioxane/Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: A workflow diagram for the preparation of a Grignard reagent from this compound.

Nucleophilic Aromatic Substitution (SₙAr)

While aryl halides are generally unreactive towards nucleophilic substitution, the presence of strong electron-withdrawing groups can facilitate this type of reaction. [6][7]In this compound, the two fluorine atoms act as activating groups for nucleophilic aromatic substitution. However, the C-F bond is typically stronger than the C-I bond, and the relative leaving group ability in SₙAr reactions is often F > Cl > Br > I. [6][8]This is because the rate-determining step is the initial attack of the nucleophile, which is favored by a more polarized C-X bond. [8] Despite this, under specific conditions, particularly with highly reactive nucleophiles or through a benzyne mechanism, substitution at the iodine-bearing carbon can occur. [6]It is important to consider the specific reaction conditions and the nature of the nucleophile when predicting the outcome of a nucleophilic aromatic substitution reaction with this compound.

Stability and Handling

Proper storage and handling of this compound are crucial to maintain its purity and ensure safety in the laboratory.

Storage

Aryl iodides can be sensitive to light and heat, which can cause decomposition and the release of elemental iodine, leading to discoloration of the sample. [9][10]It is recommended to store this compound in a cool, dry, and dark place, preferably refrigerated between 2-8 °C. [1][2][9][11]The container should be tightly sealed to prevent exposure to moisture and air. [12]For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is optimal. [9]

| Storage Condition | Decomposition Risk | Observation |

|---|---|---|

| Ambient Light, Room Temp | Moderate to High | Gradual darkening over days/weeks |

| UV Light (e.g., direct sunlight) | Very High | Rapid discoloration (minutes to hours) |

| Dark, Refrigerated (2-8 °C) | Low | Sample remains stable for months |

| Dark, Refrigerated, Inert Gas | Very Low | Optimal long-term storage |

| Heated (>60 °C) | High | Discoloration, potential for tar formation |

Table adapted from general handling advice for iodinated organic compounds. [9]

Handling

This compound is classified as a substance that may cause skin and serious eye irritation, as well as respiratory irritation. [3]Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. [11]All manipulations should be carried out in a well-ventilated chemical fume hood. [11] In case of a spill, the area should be evacuated, and the spill should be contained with an inert absorbent material. [12]The contaminated material should be disposed of as hazardous waste according to local regulations. [12]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its reactivity is primarily centered around the carbon-iodine bond, which readily participates in a wide array of cross-coupling reactions and can be converted into a Grignard reagent. The presence of two fluorine atoms modulates the electronic properties of the aromatic ring, influencing its reactivity and imparting desirable characteristics to the resulting products. A thorough understanding of its reactivity profile, coupled with adherence to proper stability and handling protocols, will enable researchers to effectively and safely utilize this important synthetic intermediate in their drug discovery and materials science endeavors.

References

-

1,3-Difluoro-5-yodobenceno - Chem-Impex. (URL: [Link])

-

This compound - Chem-Impex. (URL: [Link])

-

This compound | C6H3F2I | CID 2778221 - PubChem. (URL: [Link])

-

Grignard reagent - Wikipedia. (URL: [Link])

-

Grignard Reaction. (URL: [Link])

-

Nucleophilic Aromatic Substitution - YouTube. (URL: [Link])

-

Nucleophilic Aromatic Substitution - Chemistry Steps. (URL: [Link])

-

Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (URL: [Link])

-

This compound | CAS#:2265-91-0 | Chemsrc. (URL: [Link])

-

making Grignard reagents - YouTube. (URL: [Link])

- US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google P

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

-

Nucleophilic aromatic substitution I - Khan Academy - YouTube. (URL: [Link])

-

16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. (URL: [Link])

- JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide - Google P

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H3F2I | CID 2778221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2265-91-0 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]

- 11. This compound | CAS#:2265-91-0 | Chemsrc [chemsrc.com]

- 12. calibrechem.com [calibrechem.com]

The Strategic deployment of 1,3-Difluoro-5-iodobenzene in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful design and synthesis of novel therapeutics. Among the vast arsenal of available reagents, halogenated aromatic compounds play a pivotal role, offering versatile handles for the construction of complex molecular architectures. This guide delves into the multifaceted applications of a particularly valuable, yet often overlooked, building block: 1,3-Difluoro-5-iodobenzene . We will explore its unique physicochemical properties, its strategic deployment in the synthesis of key pharmacophores, and provide detailed technical insights into its practical application in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active molecules.

The Advantage of the 3,5-Difluorophenyl Moiety: A Privileged Scaffold Element

The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. The 3,5-difluorophenyl group, readily accessible from this compound, offers a unique combination of electronic and steric properties that medicinal chemists can exploit to fine-tune the characteristics of a lead compound.

The two fluorine atoms, positioned meta to the point of attachment, exert a strong electron-withdrawing inductive effect. This can significantly modulate the pKa of nearby functional groups, influencing their ionization state at physiological pH and thereby affecting receptor-ligand interactions and membrane permeability. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often blocking sites of oxidative metabolism and thereby increasing the in vivo half-life of a drug. This enhanced metabolic stability is a critical attribute in drug design, leading to improved pharmacokinetic profiles.[1]

From a structural standpoint, the fluorine atoms are relatively small and can often replace hydrogen atoms without introducing significant steric hindrance. However, their presence can induce subtle conformational changes in the molecule, which can be leveraged to optimize the binding affinity and selectivity for the target protein. This strategic placement of fluorine can lead to more potent and selective drug candidates.

This compound: A Versatile Linchpin for Cross-Coupling Reactions

The true synthetic utility of this compound lies in the presence of the iodine atom, which serves as a highly reactive handle for a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, allowing for facile oxidative addition to a palladium(0) catalyst under relatively mild conditions. This reactivity enables the efficient formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of small molecule drugs.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures that are prevalent in many classes of drugs, including kinase inhibitors.[2][3] this compound is an excellent substrate for this reaction, readily coupling with a wide range of boronic acids and esters to introduce diverse aryl and heteroaryl moieties.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Solvent and Catalyst: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), is added, followed by the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf) (0.05 eq.).[4]

-

Reaction Execution: The reaction mixture is heated to a temperature ranging from 80 to 100 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3,5-difluorobiaryl product.[4][5]

Diagram illustrating the key components of a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing Arylamine Linkages

The Buchwald-Hartwig amination is another indispensable tool in the medicinal chemist's toolbox, facilitating the formation of carbon-nitrogen bonds to construct arylamines and their derivatives.[6] These motifs are central to the structure of numerous kinase inhibitors, where they often act as a key hinge-binding element. This compound is an ideal partner in this reaction, coupling efficiently with a diverse array of primary and secondary amines, including anilines and heterocycles.[7][8]

Experimental Protocol: A General Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.08 eq.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq.).

-

Solvent: Anhydrous, degassed toluene or 1,4-dioxane is added as the solvent.

-

Reaction Execution: The reaction vessel is sealed and heated to a temperature typically between 80 and 110 °C. The progress of the reaction is monitored by LC-MS or GC-MS.

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The resulting crude product is purified by flash column chromatography to afford the desired N-(3,5-difluorophenyl)amine derivative.[9][10]

Diagram illustrating the key components of a Buchwald-Hartwig amination reaction.

Applications in Kinase Inhibitor Synthesis

Protein kinases are a major class of drug targets, particularly in oncology, and the 3,5-difluorophenyl moiety is a recurring structural motif in many potent and selective kinase inhibitors.[11] This is often due to its ability to form favorable interactions within the ATP-binding pocket of the kinase. The synthesis of such inhibitors frequently relies on the cross-coupling capabilities of this compound.

For instance, in the development of inhibitors for the RAS-RAF-MEK-ERK signaling pathway, a critical cascade in many cancers, the 3,5-difluorophenyl group can be incorporated to enhance binding affinity and metabolic stability.[12] While specific approved drugs with a direct synthetic route from this compound are not always explicitly published in readily available literature, the patent literature for kinase inhibitors frequently describes synthetic schemes where this building block is a logical and likely starting material.

Emerging Roles in GPCR Modulator and Diaryl Ether Synthesis

The application of this compound extends beyond kinase inhibitors. G-protein coupled receptors (GPCRs) are another major family of drug targets, and allosteric modulators of GPCRs are a growing area of research.[13][14][15][16] The 3,5-difluorophenyl group can be incorporated into these modulators to fine-tune their properties.

Furthermore, the diaryl ether linkage is a key structural feature in a number of biologically active molecules. While traditional methods for diaryl ether synthesis, such as the Ullmann condensation, often require harsh reaction conditions, modern palladium- and copper-catalyzed methods provide milder alternatives. This compound can serve as a substrate in these reactions, coupling with phenols to form 3,5-difluorodiaryl ethers, which can then be further elaborated into more complex drug candidates.

Conclusion and Future Outlook

This compound has firmly established itself as a valuable and versatile building block in the medicinal chemist's repertoire. Its unique combination of a reactive iodine handle for cross-coupling and the advantageous properties conferred by the 3,5-difluoro substitution pattern make it a powerful tool for the synthesis of a wide range of biologically active molecules. As our understanding of structure-activity relationships continues to evolve and the demand for more potent, selective, and metabolically stable drugs increases, the strategic application of building blocks like this compound will undoubtedly continue to play a crucial role in the future of drug discovery and development.

References

-

Buchwald-Hartwig amination reaction of iodobenzene with aniline catalyzed by γ-Fe2O3@MBD/ Pd-Co under different conditions in water. ResearchGate. Available at: [Link]

-

Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

-

Buchwald-Hartwig amination reaction of iodobenzene with aniline... ResearchGate. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. Available at: [Link]

- Process for preparing 1,3-difluorobenzene. Google Patents.

- Process for preparing 1,3-difluorobenzene. Google Patents.

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

The Suzuki Reaction. Available at: [Link]

-

The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available at: [Link]

-

Discovery of N-(4-((6-(3,5- Dimethoxyphenyl)-9H-Purine Derivatives as Irreversible Covalent FGFR Inhibitors. ResearchGate. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Novel Allosteric Modulators of G Protein-coupled Receptors. PMC - PubMed Central. Available at: [Link]

-

Designing allosteric modulators to change GPCR G protein subtype selectivity. PubMed. Available at: [Link]

-

Designing allosteric modulators to change GPCR G protein subtype selectivity. ResearchGate. Available at: [Link]

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Available at: [Link]

-

Development of allosteric modulators of GPCRs for treatment of CNS disorders. PubMed. Available at: [Link]

-

Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). PubMed. Available at: [Link]

- Process for the preparation of 1-bromo-3,5-difluorobenzene. Google Patents.

- Process for continuously preparing difluorobenzene derivatives with long operating times. Google Patents.

-

Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. MDPI. Available at: [Link]

-

Discovery of 5-[5-Fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. ResearchGate. Available at: [Link]

-

Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. PubMed. Available at: [Link]

-

Design and novel synthesis of aryl-heteroaryl-imidazole MAP kinase inhibitors. ElectronicsAndBooks. Available at: [Link]

Sources

- 1. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yoneda Labs [yonedalabs.com]

- 3. ocf.berkeley.edu [ocf.berkeley.edu]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic deployment of 1,3-Difluoro-5-iodobenzene in Modern Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Attributes of 1,3-Difluoro-5-iodobenzene

This compound is a halogenated aromatic compound that has gained significant traction as a versatile intermediate. Its utility stems from the unique interplay of its substituents, which modulate its reactivity and impart desirable characteristics to the resulting molecules.[1]

Physical and Chemical Properties:

| Property | Value | Reference(s) |

| CAS Number | 2265-91-0 | [1] |

| Molecular Formula | C₆H₃F₂I | [1] |

| Molecular Weight | 239.99 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 173-174 °C (lit.) | [1] |

| Density | ~1.99 g/mL | [1] |

| Refractive Index | n20/D ~1.554 | [1] |

| Storage | 2-8 °C, protect from light | [1] |

The presence of two electron-withdrawing fluorine atoms enhances the electrophilicity of the aromatic ring and influences the regioselectivity of subsequent reactions. The iodine atom, being the most labile of the common halogens in cross-coupling reactions, provides a reactive handle for the introduction of a wide array of functionalities. This differential reactivity is a cornerstone of its strategic application in multi-step syntheses.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for mild reaction conditions, often preserving other functional groups within the molecule.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, and this compound readily participates in this transformation with a range of aryl and heteroaryl boronic acids or their esters. This reaction is fundamental in the synthesis of biaryl and heteroaryl structures, which are prevalent in medicinal chemistry and materials science.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or using a stable Pd(0) source such as Pd(PPh₃)₄, is essential for the catalytic cycle. The choice of phosphine ligands, from simple triphenylphosphine to more sophisticated biarylphosphines (e.g., SPhos, XPhos), is critical. Bulky, electron-rich ligands generally accelerate the rate-limiting oxidative addition and reductive elimination steps.

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield, depending on the substrates and solvent.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DME) and an aqueous solution of the base is commonly employed to ensure the solubility of both the organic and inorganic reagents.

Illustrative Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

-

To a round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 eq.).

-

Add a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynyl motifs. These structures are of interest in materials science for their electronic properties and are also found in some biologically active molecules.

Causality Behind Experimental Choices:

-

Catalysts: This reaction classically employs a dual-catalyst system: a palladium(0) catalyst (similar to Suzuki coupling) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is crucial. It serves to deprotonate the terminal alkyne and also acts as a solvent or co-solvent.

-

Solvent: Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used. The reaction must be carried out under strictly anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen.

Experimental Protocol: Synthesis of an Arylalkyne

-

In a Schlenk flask, dissolve this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and a copper(I) salt (e.g., CuI, 0.05-0.1 eq.) in a suitable solvent like THF under an inert atmosphere.

-

Add an amine base, such as triethylamine (2.0-3.0 eq.).

-

To this mixture, add the terminal alkyne (1.1-1.5 eq.) dropwise at room temperature.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with the reaction solvent.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the desired arylalkyne.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling an aryl halide with a primary or secondary amine. This reaction has revolutionized the synthesis of anilines and their derivatives, which are key components of numerous pharmaceuticals.[2][3][4]

Causality Behind Experimental Choices:

-

Catalyst/Ligand System: The choice of palladium precatalyst and phosphine ligand is paramount for a successful Buchwald-Hartwig amination.[5] Highly active catalyst systems often employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) that promote the challenging reductive elimination step to form the C-N bond.[6]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which then coordinates to the palladium center. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃). The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.

-

Solvent: Aprotic, non-polar, or polar aprotic solvents such as toluene, dioxane, or THF are typically used. The reaction must be conducted under strictly anhydrous and anaerobic conditions.

Catalytic Cycle: Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of a Diaryl- or Arylalkylamine

-

Charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04-0.08 eq.), and a strong base (e.g., NaOtBu, 1.2-1.5 eq.).

-

Seal the tube, evacuate, and backfill with an inert gas.

-

Add a solution of this compound (1.0 eq.) and the amine (1.1-1.3 eq.) in an anhydrous solvent (e.g., toluene).

-

Heat the reaction mixture (typically 80-110 °C) with stirring until the starting aryl iodide is consumed (monitored by GC-MS or LC-MS).

-

Cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a plug of silica gel.

-

Concentrate the filtrate and purify the product by column chromatography or recrystallization.

Organometallic Transformations: Grignard and Lithiation Reactions

Beyond palladium catalysis, the C-I bond of this compound can be readily converted into highly reactive organometallic species, which serve as potent nucleophiles.

Grignard Reagent Formation

Treatment of this compound with magnesium metal affords the corresponding Grignard reagent, 3,5-difluorophenylmagnesium iodide. This reagent is a powerful carbon nucleophile that can react with a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles.[7]

Causality Behind Experimental Choices:

-

Magnesium Activation: The formation of Grignard reagents is often subject to an induction period due to a passivating oxide layer on the magnesium surface. Activation is typically achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[8]

-

Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources, including water and alcohols, which will rapidly quench the reagent to form 1,3-difluorobenzene. Therefore, all glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[9][10]

Experimental Protocol: Preparation and Reaction of 3,5-Difluorophenylmagnesium Iodide

-

Place magnesium turnings (1.2-1.5 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, under an inert atmosphere.

-

Add a small amount of anhydrous diethyl ether or THF, along with an activating agent (e.g., a crystal of iodine).

-

A solution of this compound (1.0 eq.) in the anhydrous solvent is added dropwise from the addition funnel. The reaction is initiated with gentle warming if necessary, and the addition rate is controlled to maintain a gentle reflux.

-

After the addition is complete, the mixture is typically stirred at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

The resulting solution of 3,5-difluorophenylmagnesium iodide can then be cooled (e.g., to 0 °C) and reacted in situ with an appropriate electrophile (e.g., an aldehyde or ketone).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Directed ortho-Lithiation (DoL)

While the iodine atom is the most reactive site for many transformations, the fluorine atoms can act as directing groups for metalation at an adjacent C-H bond. This is known as directed ortho-lithiation (DoL).[11][12] In the case of 1,3-difluorobenzene (the parent arene of our building block), lithiation occurs preferentially at the C2 position, between the two fluorine atoms, due to the synergistic directing and acidifying effect of the fluorines.[1][13] This regioselectivity provides a powerful method for introducing substituents at a position that may be difficult to access through other means.

Workflow for Directed ortho-Lithiation

Caption: Conceptual workflow for a Directed ortho-Lithiation (DoL) reaction.

Experimental Protocol: ortho-Lithiation and Functionalization

-

Dissolve the 1,3-difluorobenzene derivative in anhydrous THF or diethyl ether in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.0-1.2 eq.).

-

Stir the mixture at -78 °C for a specified time (e.g., 1-2 hours) to allow for the formation of the lithiated species.

-

Add a solution of the desired electrophile (e.g., an aldehyde, carbon dioxide, or an alkyl halide) in the same anhydrous solvent.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, and purify using standard techniques.

Applications in the Synthesis of Bioactive Molecules and Materials

The synthetic versatility of this compound makes it a valuable precursor in the development of high-value molecules.

-

Kinase Inhibitors: The 3,5-difluorophenyl moiety is a common feature in many kinase inhibitors. For example, it is a key structural component of Trametinib, a MEK inhibitor used in the treatment of melanoma.[14][15][16] The fluorine atoms can form favorable interactions with the protein active site and improve metabolic stability. The synthetic handles on this compound allow for the elaboration of complex structures required for potent and selective inhibition.

-

OLED Materials: In the field of materials science, the 3,5-difluorophenyl group is incorporated into organic light-emitting diode (OLED) materials.[17] The electronic properties of the fluorine atoms can be used to tune the HOMO/LUMO energy levels of the material, which in turn influences the emission color and efficiency of the device. The reactivity of this compound allows for its incorporation into larger conjugated systems used as emitters or host materials in blue OLEDs.[10][18][19][20]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its unique electronic properties and the differential reactivity of its halogen substituents provide chemists with a strategic tool for the construction of complex molecular architectures. A thorough understanding of its reactivity in key transformations such as palladium-catalyzed cross-couplings and organometallic reactions is essential for its effective utilization in the discovery and development of new pharmaceuticals and advanced materials. This guide has provided a foundational understanding of these core reactions, emphasizing the rationale behind experimental choices to empower scientists in their synthetic endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

White Rose Research Online. (2024, November 8). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthe. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

Myers, A. G. Research Group. (n.d.). ortho metalation. Harvard University. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

HAL Open Science. (n.d.). Blue single-layer OLED using fluorescent materials. A molecular design view point. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. J Nucl Med. Retrieved from [Link]

-

YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

-

PubMed. (2013, September 11). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

-

Jasperse, J. (n.d.). Grignard Reaction. Minnesota State University Moorhead. Retrieved from [Link]

-

PubMed. (2020, May 22). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... Retrieved from [Link]

-

Atlantis Press. (n.d.). Emerging Materials for High-Efficiency Blue Organic Light-Emitting Diodes (OLEDs). Retrieved from [Link]

- Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate.

-

ResearchGate. (n.d.). Recent Development of Blue Fluorescent OLED Materials and Devices. Retrieved from [Link]

-

Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Blue fluorescence emitter based on HLCT and AIE: acidochromism behavior and narrow-band emission in OLED applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]

-

PubMed Central. (n.d.). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Retrieved from [Link]

-

ResearchGate. (n.d.). First Suzuki–Miyaura type cross-coupling of ortho-azidobromobenzene with arylboronic acids and its application to the synthesis of fused aromatic indole-heterocycles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, February 9). Preparation of Primary and Secondary Dialkylmagnesiums by a Radical I/Mg‐Exchange Reaction Using sBu2Mg in Toluene. Retrieved from [Link]

- Google Patents. (n.d.). US2915566A - Process for preparing methyl magnesium compounds by reacting dimethyl sulfate with magnesium.

-

JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

-

Organic Syntheses. (n.d.). methyl sulfate. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. research.rug.nl [research.rug.nl]

- 5. m.youtube.com [m.youtube.com]

- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,5-Difluorophenylmagnesium bromide 0.5M tetrahydrofuran 62351-47-7 [sigmaaldrich.com]

- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 12. uwindsor.ca [uwindsor.ca]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 17. Blue single-layer OLED using fluorescent materials. A molecular design view point | Rennes Institute of Chemical Sciences [iscr.univ-rennes.fr]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Blue fluorescence emitter based on HLCT and AIE: acidochromism behavior and narrow-band emission in OLED applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

The Strategic Utility of 1,3-Difluoro-5-iodobenzene in Advanced Materials Science

Introduction: A Versatile Building Block for Next-Generation Materials